1,1-Bis(ethylthio)ethene
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Overview
Description
It is characterized by the presence of two ethylthio groups attached to a central ethene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(ethylthio)ethene can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3CHO+2C2H5SH→CH3CH(SC2H5)2+H2O
The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylthio)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
1,1-Bis(ethylthio)ethene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylthio)ethene involves its interaction with molecular targets through its ethylthio groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(methylthio)ethene: Similar structure but with methylthio groups instead of ethylthio groups.
1,1-Bis(ethylsulfanyl)ethane: Similar structure but with a saturated ethane backbone instead of an ethene backbone.
Uniqueness
1,1-Bis(ethylthio)ethene is unique due to its specific ethylthio groups and the presence of a double bond in its structure.
Properties
CAS No. |
4992-59-0 |
---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 |
InChI Key |
ICBDGYJCASNCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C)SCC |
Origin of Product |
United States |
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